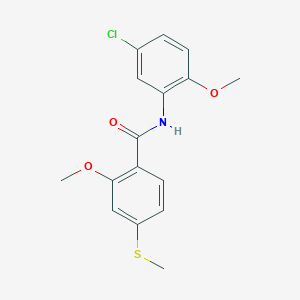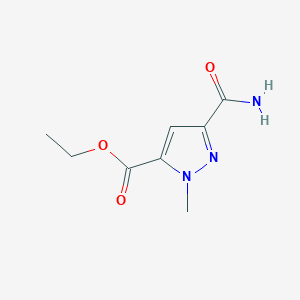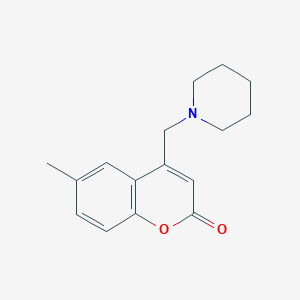
3-(2-(4-Fluorphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one” is a complex organic molecule. It contains a fluorophenyl group, an oxoethyl group, and a dimethoxyisobenzofuran group. The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The fluorophenyl group, for example, might undergo reactions with nucleophiles. The oxoethyl group could potentially be involved in oxidation or reduction reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .
Wirkmechanismus
3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and are involved in the regulation of various physiological processes. When 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one binds to these receptors, it activates a signaling cascade that leads to the production of various neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one has been shown to produce a range of effects similar to those of THC, including analgesia, sedation, and appetite stimulation. It has also been shown to have anti-inflammatory and neuroprotective properties, and to modulate the activity of various neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one as a research tool is its high affinity for the CB1 and CB2 receptors, which allows for the selective activation of these receptors in vitro and in vivo. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one may focus on its potential therapeutic applications, such as the treatment of pain, inflammation, and neurodegenerative disorders. Additionally, further studies may be conducted to elucidate its mechanism of action and pharmacokinetics, as well as to explore its interactions with other neurotransmitter systems.
Synthesemethoden
3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one can be synthesized using a variety of methods, including the reaction of 4-fluoro-2-nitrobenzaldehyde with 2-(dimethylamino)ethylamine followed by reduction of the resulting nitro compound with zinc in acetic acid. The final product is obtained by refluxing the intermediate with acetic anhydride and sodium acetate.
Wissenschaftliche Forschungsanwendungen
Sicherheits- und Toxizitätsprofil
Das Verständnis des Sicherheitsprofils einer Verbindung ist unerlässlich, bevor sie für therapeutische Zwecke in Betracht gezogen werden kann. Das Sicherheitsdatenblatt der Verbindung weist auf akute Toxizität, Haut- und Augenreizungen sowie Reizungen der Atemwege als potenzielle Gefahren hin. Um die Sicherheit für die Anwendung am Menschen zu beurteilen, wären detaillierte toxikologische Studien erforderlich .
Synthese von Stoffen
Als Laborchemikalie könnte diese Verbindung bei der Synthese anderer Stoffe verwendet werden. Ihre Reaktivität und das Vorhandensein mehrerer funktioneller Gruppen machen sie zu einem vielseitigen Ausgangsmaterial für die Synthese einer breiten Palette von chemischen Einheiten, die verschiedene Anwendungen in der wissenschaftlichen Forschung haben könnten .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO5/c1-22-14-8-7-12-15(24-18(21)16(12)17(14)23-2)9-13(20)10-3-5-11(19)6-4-10/h3-8,15H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPJYRAAAIWVRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B361302.png)
![1-benzyl-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B361303.png)
![Ethyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B361310.png)



![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361350.png)
![Methyl 3-[(3,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B361352.png)

![Ethyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B361361.png)



